

Chemical properties and stability of Beta-D-Glucose in aqueous solution.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Beta-D-Glucose

Cat. No.: B6594046

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Stability of **Beta-D-Glucose** in Aqueous Solution

Introduction

Beta-D-Glucose, a simple sugar and a vital carbohydrate in biology, serves as a primary source of energy for living organisms.^[1] In its solid crystalline form, it is stable; however, when dissolved in an aqueous solution, it exhibits dynamic behavior, primarily characterized by an equilibrium between its different isomeric forms.^{[2][3]} This technical guide provides a comprehensive overview of the chemical properties and stability of **Beta-D-Glucose** in an aqueous environment, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of Beta-D-Glucose

In an aqueous solution, over 99% of glucose molecules exist in a cyclic pyranose form.^[4] This ring structure is the result of an intramolecular nucleophilic addition between the aldehyde group at carbon 1 (C-1) and the hydroxyl group at carbon 5 (C-5), forming a hemiacetal linkage.^{[3][4]} This cyclization creates a new stereocenter at C-1, known as the anomeric carbon, giving rise to two diastereomers: **alpha-D-glucose** and **beta-D-glucose**.^[3]

Structure and Stability: **Beta-D-Glucose** is the more stable of the two anomers.^{[5][6]} Its stability is attributed to its chair conformation where all of its bulky hydroxyl (-OH) groups are in the equatorial position, which minimizes steric hindrance.^{[5][7]} In contrast, the alpha anomer

has the hydroxyl group at the anomeric carbon in the axial position, leading to greater steric repulsion.[5]

Solubility: **Beta-D-Glucose** is a white, crystalline compound that is readily soluble in water but dissolves poorly in alcohol.[8][9]

Optical Activity and Mutarotation: As a chiral molecule, glucose is optically active. When plane-polarized light is passed through a solution of glucose, it rotates the plane of light.[10] A freshly prepared solution of pure **Beta-D-Glucose** has a specific rotation of +18.7° to +19°.[5][7] However, this value changes over time in a process called mutarotation.[2][3][11]

In solution, the alpha and beta anomers interconvert through a transient open-chain aldehyde form until an equilibrium is established.[3][11][12] This process results in a stable equilibrium mixture with a specific rotation of +52.5° to +52.7°.[2][7] The equilibrium mixture in water consists of approximately 64% **Beta-D-Glucose**, 36% Alpha-D-Glucose, and a very small amount of the open-chain form (less than 0.02%).[4][5][12][13]

Stability in Aqueous Solution

The stability of **Beta-D-Glucose** in an aqueous solution is influenced by several factors, including pH and temperature.

- **Anomerization and Epimerization:** The process of converting one anomer to another is known as anomerization, which for reducing sugars like glucose is called mutarotation.[12] This process is catalyzed by both acid and base.[12] Under basic conditions, glucose can also undergo epimerization, which is the alteration of a single chiral center.[14] For instance, at the C-2 position, glucose can be in equilibrium with D-mannose.[15]
- **Degradation under Varying pH and Temperature:** The degradation of glucose is significantly influenced by pH and temperature. The minimum degradation occurs in the pH range of 6.45 to 8.50.[16] In acidic solutions, particularly at elevated temperatures, glucose can degrade to form various products, including 5-hydroxymethylfurfural (5-HMF).[17] Heating glucose solutions leads to a decrease in pH due to the formation of organic acids like formic acid and lactic acid.[18] Studies have shown that a pH of around 3.2 offers some protection against degradation during heat sterilization and storage.[19] Temperature is a critical factor, with higher temperatures accelerating the degradation process.[18][19]

Quantitative Data Summary

The following table summarizes the key quantitative properties of D-Glucose anomers in an aqueous solution.

Property	Value	Reference
Molar Mass	180.16 g/mol	[4][8]
Melting Point (β -D-Glucose)	148 °C	[8][9]
Melting Point (α -D-Glucose)	146 °C (419 K)	[2][7]
Initial Specific Rotation of β -D-Glucose	+18.7° to +19°	[5][7]
Initial Specific Rotation of α -D-Glucose	+111° to +112°	[2][7]
Equilibrium Specific Rotation in Water	+52.5° to +52.7°	[2][7]
Equilibrium Composition (Aqueous)	~64% β -D-glucopyranose, ~36% α -D-glucopyranose, <0.02% open-chain	[4][5][12][13]
pKa (at 25 °C)	12.16	[4]

Experimental Protocol: Monitoring Mutarotation of Glucose using Polarimetry

This protocol details the methodology for observing the mutarotation of glucose by measuring the change in optical rotation over time.

Objective: To determine the first-order rate constant for the mutarotation of D-Glucose in an aqueous solution.

Principle: The interconversion of α -D-glucose and β -D-glucose follows pseudo-first-order kinetics.[20] By dissolving a pure anomer (e.g., α -D-glucose) in water and measuring the

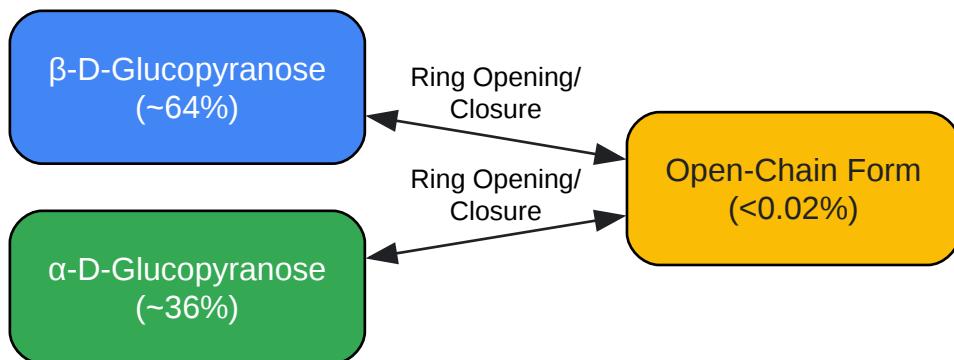
optical rotation at regular intervals as it approaches equilibrium, the rate of this change can be determined.[20][21]

Apparatus and Reagents:

- Polarimeter
- Volumetric flasks (50 mL)
- Beakers
- Magnetic stirrer and stir bar
- Stopwatch
- Analytical balance
- α -D-Glucose (pulverized)
- Distilled or deionized water
- Optionally: Phosphate buffer (pH 7.0) for catalysis[21]

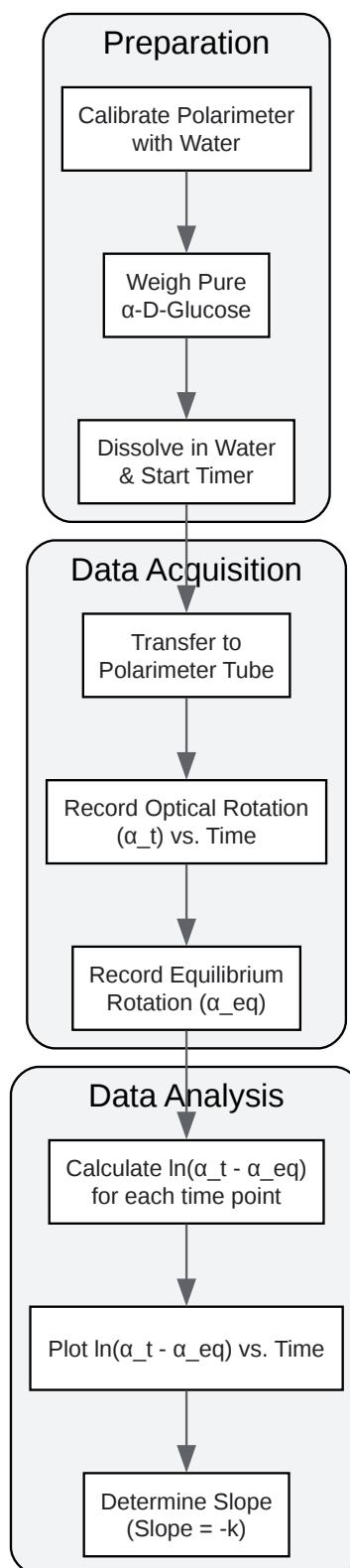
Procedure:

- Instrument Calibration: Turn on the polarimeter and allow it to warm up for 10-20 minutes. [21] Calibrate the instrument to a zero reading using a sample cell filled with distilled water. [20][22]
- Solution Preparation: Accurately weigh a precise mass (e.g., 5.00 g) of pure, pulverized α -D-glucose.[21]
- Initiating the Reaction: Add a precise volume of distilled water (e.g., 40 mL) to a beaker with a magnetic stirrer.[21] Vigorously stir the water and rapidly add the weighed α -D-glucose. Start the stopwatch the moment the glucose contacts the water.[21]
- Sample Measurement: As soon as the glucose is fully dissolved, quickly transfer the solution to a volumetric flask and dilute to the mark (e.g., 50 mL).[21] Immediately fill a clean


polarimeter sample tube with the solution, ensuring no air bubbles are present.

- Data Acquisition: Place the sample tube in the polarimeter and immediately begin recording the optical rotation.[20] Record the rotation at regular time intervals (e.g., every 30 seconds or 1 minute) for an extended period (e.g., 30-60 minutes) until the reading becomes stable. [21] This final, stable reading is the equilibrium rotation (α_{eq}).
- Final Reading: Allow the solution to stand for several hours (or overnight) to ensure equilibrium is reached and take a final "infinity" reading.

Data Analysis: The rate constant (k) for mutarotation can be calculated by plotting $\ln(\alpha_t - \alpha_{eq})$ versus time (t), where α_t is the rotation at time t and α_{eq} is the equilibrium rotation. The slope of the resulting straight line will be equal to -k.[21]


Visualizations

The following diagrams illustrate key processes related to **Beta-D-Glucose** in an aqueous solution.

[Click to download full resolution via product page](#)

Caption: Mutarotation of D-Glucose in aqueous solution.

[Click to download full resolution via product page](#)

Caption: Workflow for studying mutarotation via polarimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Class 12 Chemistry Notes - Free PDF [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. biochem1oh1.wordpress.com [biochem1oh1.wordpress.com]
- 8. Beta-D-glucose ($C_6H_{12}O_6$) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]
- 9. Beta-D-glucose ($C_6H_{12}O_6$) - 3D scene - Mozaik Digital Education and Learning [mozaweb.com]
- 10. OPG [opg.optica.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Anomer - Wikipedia [en.wikipedia.org]
- 13. conductscience.com [conductscience.com]
- 14. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 18. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. Glucose Mutarotation Kinetics [regressioninbiologicalchemistry.weebly.com]
- 21. scribd.com [scribd.com]
- 22. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]
- To cite this document: BenchChem. [Chemical properties and stability of Beta-D-Glucose in aqueous solution.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6594046#chemical-properties-and-stability-of-beta-d-glucose-in-aqueous-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com